

Understanding IWP-2 Target Specificity: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Iwp-2*

Cat. No.: *B1684118*

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Introduction

IWP-2 (Inhibitor of Wnt Production-2) is a widely utilized small molecule inhibitor in cell biology and drug discovery, primarily known for its role in suppressing the Wnt signaling pathway. Understanding the precise molecular targets of **IWP-2** is critical for the accurate interpretation of experimental results and for the development of therapeutic agents with improved selectivity. This guide provides a comprehensive overview of the target specificity of **IWP-2**, detailing its mechanism of action, on-target and off-target activities, and the experimental protocols used to characterize its function.

Mechanism of Action

IWP-2 primarily functions by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of Wnt signaling pathways.[1][2][3] By binding to PORCN, **IWP-2** prevents the attachment of palmitoleic acid to a conserved serine residue on Wnt proteins.[4] This inhibition effectively traps Wnt ligands within the cell, blocking their secretion and preventing the activation of downstream signaling cascades.[5][6] The consequences of this inhibition include the suppression of Wnt-dependent phosphorylation of the LRP6 co-receptor and the scaffolding protein Dishevelled-2 (Dvl2), as well as the prevention of β -catenin accumulation in the cytoplasm.[3][6]

On-Target Activity

The primary and intended target of **IWP-2** is the enzyme Porcupine (PORCN). The inhibitory activity of **IWP-2** against PORCN is potent, with a reported half-maximal inhibitory concentration (IC₅₀) of 27 nM in a cell-free assay.[\[3\]](#)[\[7\]](#) This high affinity for PORCN makes **IWP-2** an effective tool for studying the consequences of Wnt signaling inhibition in various biological contexts, including stem cell differentiation and cancer biology.[\[3\]](#)[\[8\]](#)

Off-Target Activities

Despite its primary effect on PORCN, **IWP-2** is known to interact with other cellular proteins, leading to off-target effects. The most significant off-target activity identified to date is the inhibition of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[\[1\]](#)[\[7\]](#) **IWP-2** acts as an ATP-competitive inhibitor of these kinases.[\[7\]](#) A kinase screen of 320 kinases revealed that **IWP-2** specifically inhibits CK1δ.[\[1\]](#)[\[9\]](#) The potency of this inhibition varies depending on the specific isoform and the experimental context.

Data Presentation

The following tables summarize the quantitative data regarding the on-target and off-target activities of **IWP-2**, as well as its effects on cell proliferation.

Table 1: On-Target and Off-Target Inhibitory Activity of **IWP-2**

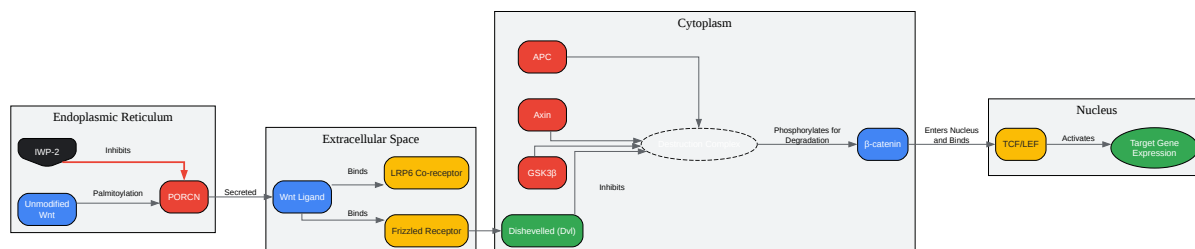
Target	Assay Type	IC ₅₀	Reference(s)
Porcupine (PORCN)	Cell-free	27 nM	[3] [7]
Casein Kinase 1δ (CK1δ) (wild-type)	In vitro kinase assay	317 nM	[7]
Casein Kinase 1δ (CK1δ) (M82F mutant)	Cell-free	40 nM	[7]
Wnt/β-catenin signaling (HEK293T cells)	SuperTOPFlash reporter assay	157 nM	[3]

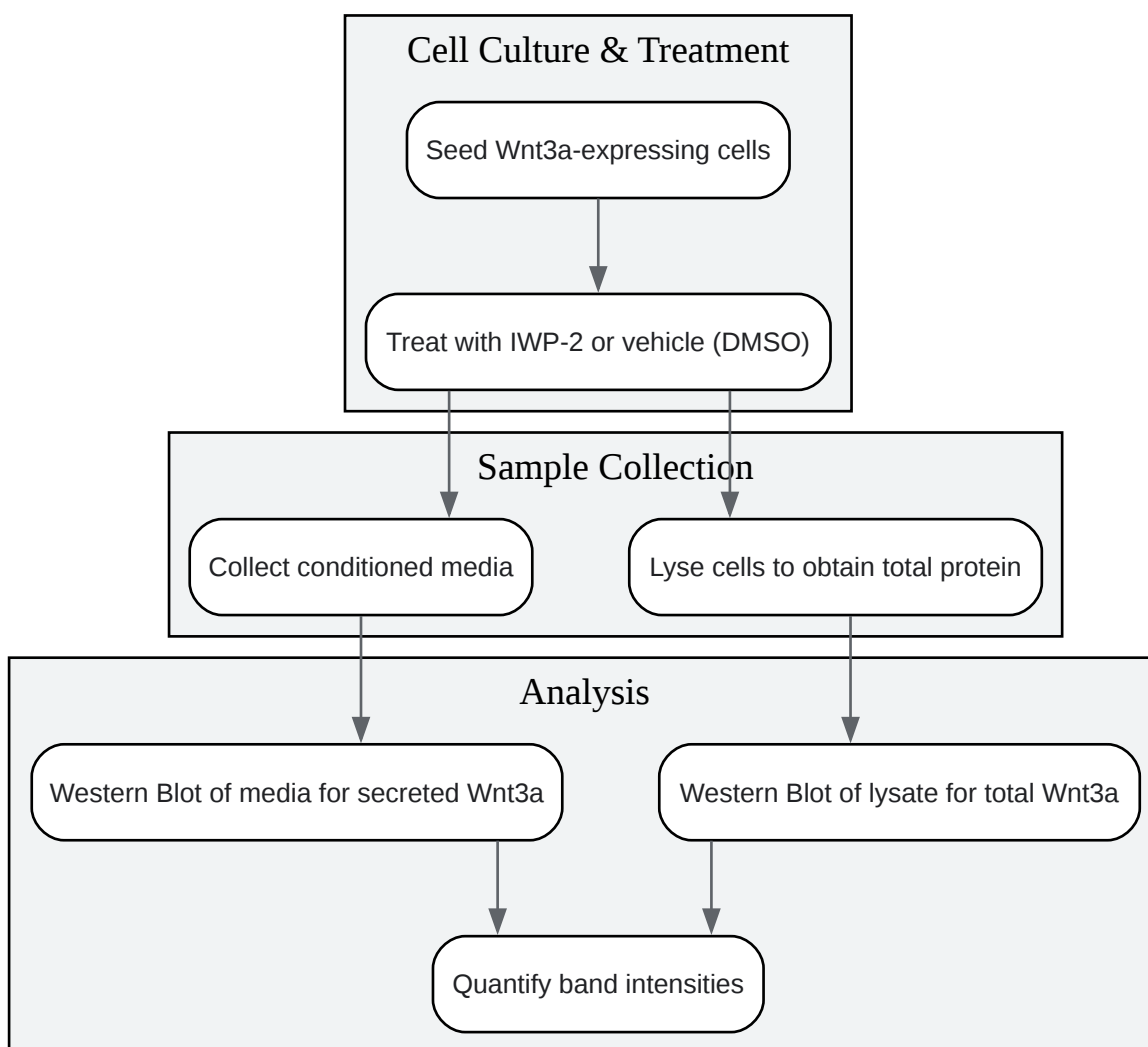
Table 2: Anti-proliferative Activity of **IWP-2** in Human Cancer Cell Lines

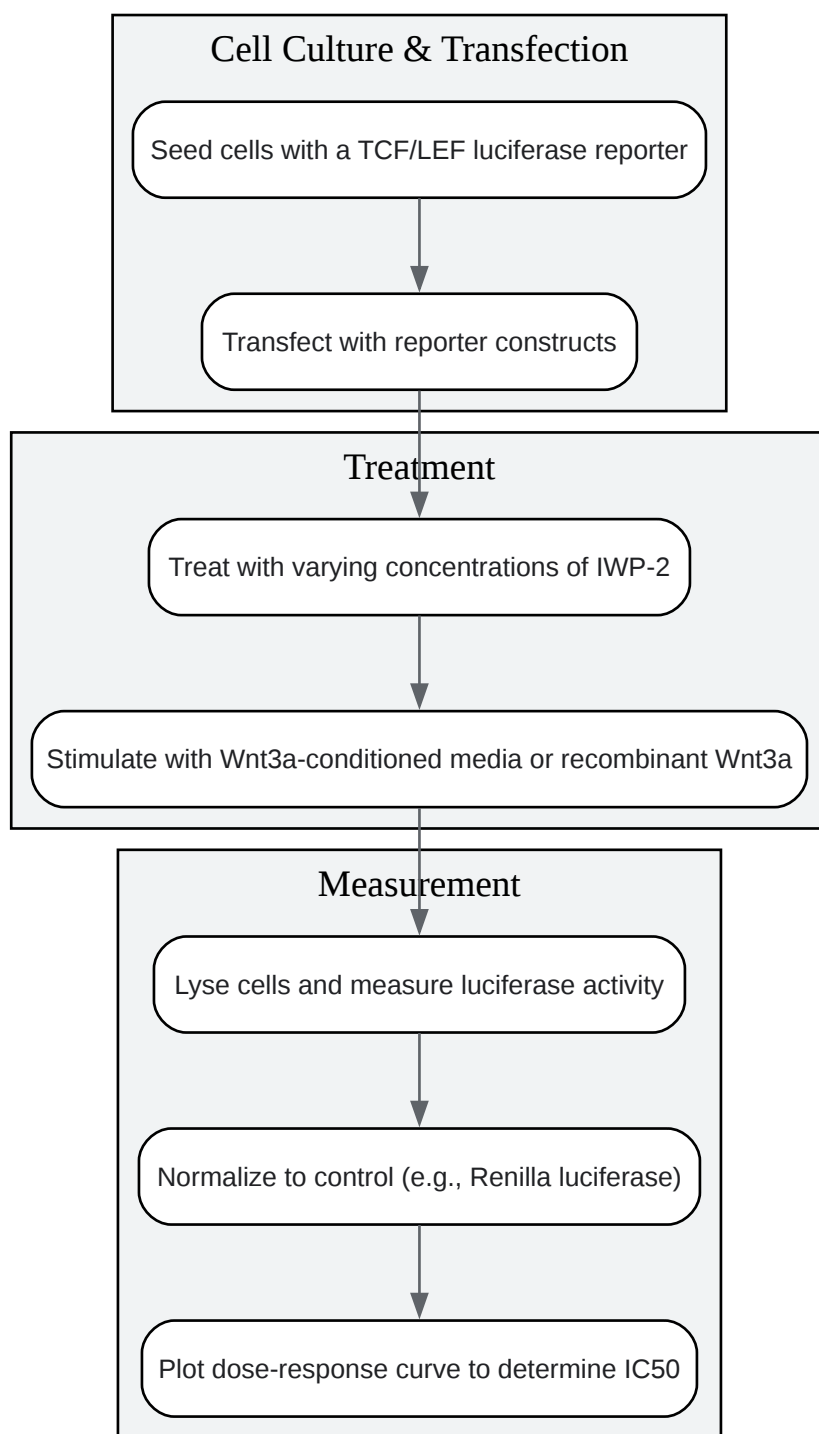
Cell Line	Cancer Type	EC50	Reference(s)
A818-6	Pancreatic	8.96 μ M	[7]
MiaPaCa-2	Pancreatic	1.90 μ M	[3][7]
Panc-1	Pancreatic	2.33 μ M	[7]
Panc-89	Pancreatic	3.86 μ M	[7]
HT29	Colorectal	4.67 μ M	[7]
SW620	Colorectal	1.90 μ M	[7]
Capan-1	Pancreatic	2.05 μ M	[7]
HEK293	Embryonic Kidney	2.76 μ M	[7]
MKN28	Gastric	>10 μ M (significant suppression at 10-50 μ M)	[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows







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